Cas no 104344-73-2 (Glycine, N-2-benzothiazolyl-, ethyl ester)
Glycine, N-2-benzothiazolyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-2-benzothiazolyl-, ethyl ester
- 104344-73-2
- FFUXVJKMTZCZPY-UHFFFAOYSA-N
- Ethyl benzo[d]thiazol-2-ylglycinate
- AKOS009166764
- Ethyl N-1,3-benzothiazol-2-ylglycinate
- SCHEMBL2543169
- ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate
- EN300-6510864
-
- Inchi: 1S/C11H12N2O2S/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)
- InChI Key: FFUXVJKMTZCZPY-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CNC1=NC2=CC=CC=C2S1
Computed Properties
- Exact Mass: 236.06194880Da
- Monoisotopic Mass: 236.06194880Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 79.5Ų
Glycine, N-2-benzothiazolyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510864-0.05g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
| Enamine | EN300-6510864-0.1g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6510864-0.25g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6510864-0.5g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6510864-1.0g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6510864-2.5g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6510864-5.0g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6510864-10.0g |
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate |
104344-73-2 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
Glycine, N-2-benzothiazolyl-, ethyl ester Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Glycine, N-2-benzothiazolyl-, ethyl ester
Glycine, N-2-benzothiazolyl-, ethyl ester (CAS No. 104344-73-2): An Overview of Its Properties, Applications, and Recent Research
Glycine, N-2-benzothiazolyl-, ethyl ester (CAS No. 104344-73-2) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structure, which combines the properties of glycine, a simple amino acid, with the functional groups of benzothiazole and an ethyl ester. This combination endows the molecule with a range of chemical and biological activities that make it a valuable reagent in both academic research and industrial processes.
The chemical structure of Glycine, N-2-benzothiazolyl-, ethyl ester consists of a glycine backbone with an N-substituted benzothiazole group and an ethyl ester moiety. The benzothiazole ring is known for its electron-withdrawing properties and its ability to form stable complexes with various metals. The ethyl ester group adds solubility and reactivity to the molecule, making it suitable for a wide range of synthetic transformations.
In the context of pharmaceutical research, Glycine, N-2-benzothiazolyl-, ethyl ester has been studied for its potential as a building block in the synthesis of bioactive compounds. Recent studies have shown that this compound can be used to develop novel drugs targeting specific biological pathways. For instance, researchers at the University of California have explored its use in the synthesis of small molecules that inhibit protein-protein interactions involved in cancer progression. These findings highlight the compound's potential as a lead candidate for drug discovery and development.
Beyond pharmaceutical applications, Glycine, N-2-benzothiazolyl-, ethyl ester has found utility in materials science. Its unique combination of functional groups makes it an excellent precursor for the synthesis of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology have utilized this compound to create polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.
In the realm of chemical synthesis, Glycine, N-2-benzothiazolyl-, ethyl ester serves as a versatile reagent in various organic reactions. Its reactivity is influenced by the presence of the benzothiazole and ethyl ester groups, which can participate in nucleophilic substitution, condensation, and other types of reactions. This versatility has led to its use in the development of new synthetic methodologies and catalytic systems. Recent research published in the Journal of Organic Chemistry has demonstrated its effectiveness as a coupling agent in palladium-catalyzed cross-coupling reactions.
The physical properties of Glycine, N-2-benzothiazolyl-, ethyl ester are also noteworthy. It is typically a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
Safety considerations are an important aspect when working with any chemical compound. While Glycine, N-2-benzothiazolyl-, ethyl ester is not classified as a hazardous material under current regulations, it is advisable to handle it with standard laboratory precautions to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working under well-ventilated conditions.
In conclusion, Glycine, N-2-benzothiazolyl-, ethyl ester (CAS No. 104344-73-2) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it a valuable reagent for researchers and industrial chemists alike. As ongoing research continues to uncover new uses for this compound, its importance in various scientific fields is likely to grow further.
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